

A Comprehensive Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943

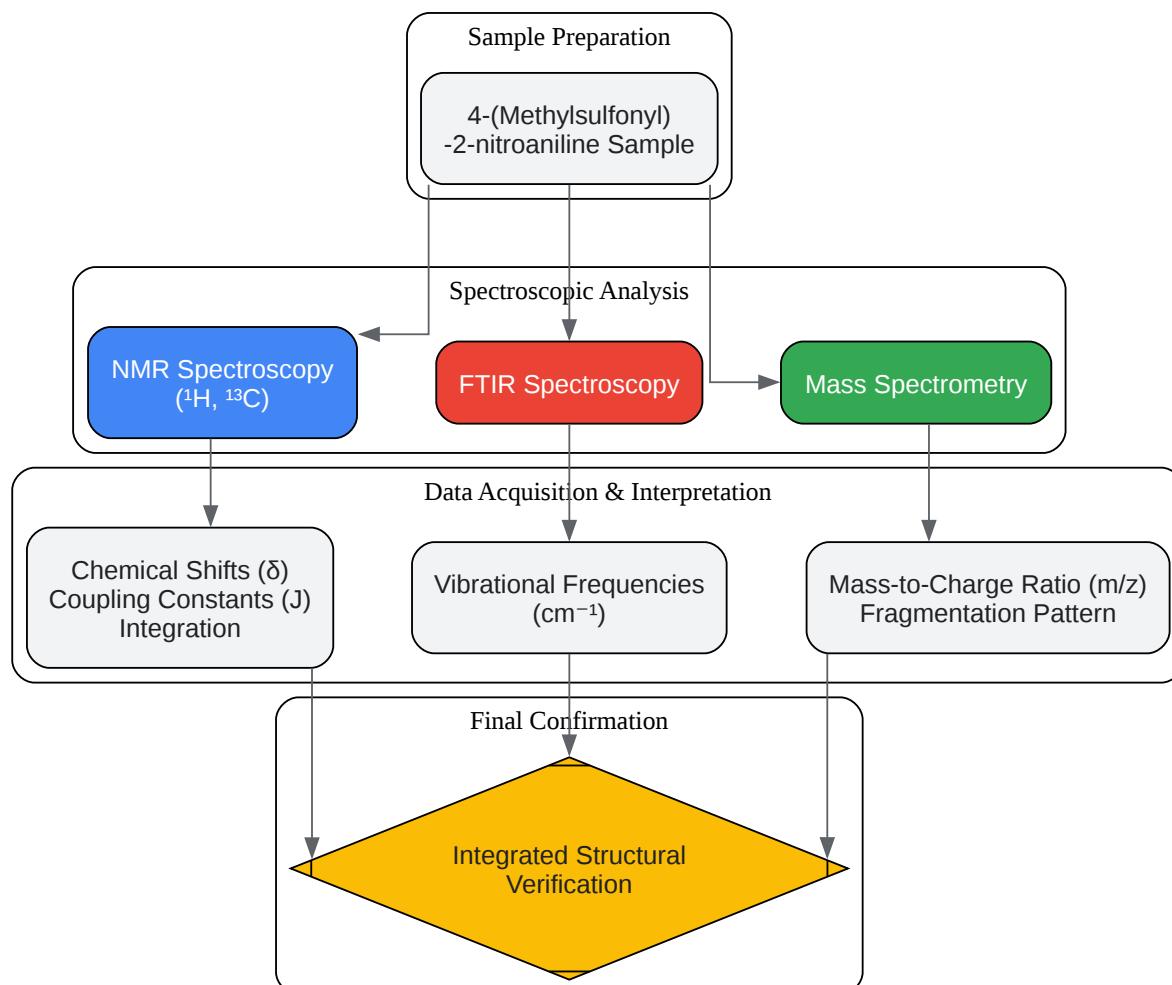
[Get Quote](#)

Abstract

This technical guide provides a detailed, multi-technique spectroscopic analysis of **4-(Methylsulfonyl)-2-nitroaniline** (CAS No. 21731-56-6). Aimed at researchers, chemists, and drug development professionals, this document outlines the principles and experimental protocols for characterizing this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral data, explaining the causal relationships between the molecule's unique structural features—specifically the potent electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups—and their corresponding spectral signatures. The integrated analysis serves as a robust framework for structural verification and purity assessment.

Introduction and Molecular Overview

4-(Methylsulfonyl)-2-nitroaniline is an aromatic compound featuring a benzene ring substituted with an amine (-NH₂), a nitro group (-NO₂), and a methylsulfonyl group (-SO₂CH₃). ^[1]^[2]^[3] Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of approximately 216.22 g/mol. ^[1] The strategic placement of two strong electron-withdrawing groups (EWG) ortho and para to the electron-donating amine group creates a highly polarized electronic system. This electronic environment is fundamental to understanding its chemical reactivity and is directly reflected in its spectroscopic output. The methylsulfonyl group is a powerful EWG, while the


nitro group is one of the strongest EWGs in organic chemistry.^[4] This guide will systematically dissect the spectral data to confirm the molecular structure.

Chemical Structure and Properties

Property	Value	Source(s)
IUPAC Name	4-(methylsulfonyl)-2-nitrobenzenamine	[3]
CAS Number	21731-56-6 (for 4-isomer), 96-74-2 (for 2-isomer)	[2][5]
Molecular Formula	C ₇ H ₈ N ₂ O ₄ S	[1][2]
Molecular Weight	216.22 g/mol	[1]
Appearance	White to yellow solid	[5]

Analytical Workflow: A Systematic Approach

The comprehensive characterization of a novel or synthesized compound like **4-(Methylsulfonyl)-2-nitroaniline** follows a logical and systematic workflow. This ensures that data from orthogonal techniques are used to build a cohesive and irrefutable structural assignment.

H-3 H-5 H-6 -NH₂ (Broad singlet, exchangeable) -SO₂CH₃ (Singlet)

[Click to download full resolution via product page](#)

Figure 2: Annotated structure showing proton environments. (Note: Image is a representation)

- Aromatic Protons (H-3, H-5, H-6):
 - H-3: This proton is ortho to the strongly withdrawing -NO_2 group. It will be the most deshielded (highest δ value) and will appear as a doublet, split by H-5.
 - H-5: This proton is ortho to the $\text{-SO}_2\text{CH}_3$ group and meta to the -NO_2 group. It will be deshielded and appear as a doublet of doublets, split by both H-3 and H-6.
 - H-6: This proton is ortho to the -NH_2 group. The electron-donating nature of the amine will shield this proton relative to H-3 and H-5, causing it to appear at the lowest δ value (most upfield) in the aromatic region. It will appear as a doublet, split by H-5.
- Amine Protons (-NH_2): These protons will appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration. In DMSO-d_6 , it is readily observable.
- Methyl Protons ($\text{-SO}_2\text{CH}_3$): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

Table 2: Predicted ^1H NMR Peak Assignments (in DMSO-d_6 , 400 MHz)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)	Integration
H-3	~8.2-8.4	d (doublet)	$J \approx 2.5$ Hz	1H
H-5	~7.8-8.0	dd (doublet of doublets)	$J \approx 9.0, 2.5$ Hz	1H
-NH_2	~7.5-7.8	br s (broad singlet)	-	2H
H-6	~7.1-7.3	d (doublet)	$J \approx 9.0$ Hz	1H
$\text{-SO}_2\text{CH}_3$	~3.2-3.4	s (singlet)	-	3H

Interpretation of ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be significantly deshielded. The carbon attached to the amine group (C-1) will be shielded relative to what might be expected without the amine's donating effect.
- Methyl Carbon: The methyl carbon of the sulfonyl group will appear as a single peak in the aliphatic region, typically around 40-45 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol (ESI-MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration ($\mu\text{g/mL}$).
- Data Acquisition: The solution is infused into an electrospray ionization (ESI) source. The analysis is typically performed in both positive and negative ion modes to determine which provides a better signal.
- Analysis: The mass spectrum is analyzed for the molecular ion peak ($[\text{M}+\text{H}]^+$ in positive mode or $[\text{M}-\text{H}]^-$ in negative mode) and any significant fragment ions.

Interpretation of Mass Spectrum

- Molecular Ion Peak: Given the molecular formula $\text{C}_7\text{H}_8\text{N}_2\text{O}_4\text{S}$, the exact mass is 216.0208. In positive ion mode (ESI+), the primary peak observed should be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 217.0281. [6] In negative ion mode (ESI-), the $[\text{M}-\text{H}]^-$ peak would be observed at m/z 215.0132. [6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few ppm.
- Fragmentation Pattern: Common fragmentation pathways may include the loss of the nitro group ($-\text{NO}_2$, 46 Da) or the methyl group ($-\text{CH}_3$, 15 Da) from the sulfonyl moiety.

Table 3: Expected Mass Spectrometry Data

Ion	Mode	Calculated m/z	Observation
$[M+H]^+$	ESI+	217.0281	Molecular Ion
$[M+Na]^+$	ESI+	239.0097	Sodium Adduct
$[M-H]^-$	ESI-	215.0132	Molecular Ion

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The IR spectrum confirms the presence of the $-NH_2$, $-NO_2$, and $-SO_2CH_3$ functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Finally, 1H and ^{13}C NMR spectroscopy provide the definitive connectivity and substitution pattern on the aromatic ring, allowing for the unambiguous structural confirmation of **4-(Methylsulfonyl)-2-nitroaniline**. The combined data provides a robust and self-validating analytical package essential for quality control, reaction monitoring, and regulatory submission in a research and development setting.

References

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- Chemistry Online. (2022). Analysis of nitro compounds.
- Global Substance Registration System (GSRS). **4-(METHYLSULFONYL)-2-NITROANILINE**.
- PubChem. 2-Mesyl-4-nitroaniline | C7H8N2O4S | CID 66785.
- PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-(Methylsulfonyl)-2-nitroaniline – Biotuva Life Sciences [biotuva.com]
- 3. 4-(Methylsulfonyl)-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-METHANESULFONYL-4-NITROPHENYLAMINE | 96-74-2 [chemicalbook.com]
- 6. PubChemLite - 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181943#spectral-analysis-of-4-methylsulfonyl-2-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com